
EAD1
Overview
Description
EAD1 (EAR APICAL DEGENERATION1) is a maize (Zea mays) gene encoding an aluminum-activated malate transporter (ALMT) localized to the plasma membrane. It is preferentially expressed in the xylem parenchyma cells of developing ears and roots, where it facilitates malate efflux from cells into xylem vessels . This compound ensures malate delivery to the apical regions of immature ears, maintaining cellular redox balance and preventing oxidative stress-induced programmed cell death (PCD). Disruption of this compound reduces malate content in ear tips by ~40%, leading to shortened ears, H₂O₂ accumulation, and apical degeneration . Conversely, this compound overexpression increases ear length by 4.9–7.3% and kernel number per row, demonstrating its pivotal role in maize yield .
Preparation Methods
EAD1 is synthesized through a series of chemical reactions involving chloroquine as a starting material. The synthetic route includes the following steps:
- Dissolution of chloroquine in a suitable solvent.
- Addition of specific reagents to modify the chloroquine structure.
- Purification of the resulting compound to obtain this compound .
Chemical Reactions Analysis
EAD1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others, leading to the formation of new derivatives
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EAD1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the effects of structural modifications on biological activity.
Biology: This compound is employed in research to understand its effects on cellular processes, particularly autophagy and apoptosis
Medicine: This compound has shown promise in the treatment of lung and pancreatic cancers by inhibiting cell proliferation and inducing apoptosis
Industry: This compound is used in the development of new therapeutic agents and as a tool for studying drug interactions and mechanisms of action
Mechanism of Action
EAD1 exerts its effects through several mechanisms:
Lysosome Membrane Permeabilization: This compound causes rapid relocation, membrane permeabilization, and deacidification of lysosomes
Disruption of mTOR-Lysosome Interaction: This compound disrupts the interaction between the molecular target of rapamycin (mTOR) and lysosomes, leading to the inactivation of mTOR complex 1 (mTORC1).
Induction of Apoptosis: This compound induces apoptosis in cancer cells, contributing to its antiproliferative effects.
Comparison with Similar Compounds
OsALMT7 (Oryza sativa ALMT7)
Homology & Evolutionary Context :
- EAD1 shares 73.8% amino acid sequence homology with rice OsALMT7 .
- However, OsALMT7 exists as a single-copy gene in rice, whereas this compound arose from a tandem duplication event in maize (Zm00001d017571 and this compound share 94.1% similarity) .
Functional Divergence :
- Expression Localization :
- Developmental Role: this compound regulates apical ear development; its loss causes malate deficiency and PCD in ear tips .
Transport Activity :
- Both proteins mediate malate efflux, but this compound shows stronger voltage-dependent transport in electrophysiological assays (Xenopus oocytes) .
Zm00001d017571 (Maize this compound Paralogue)
Structural Similarity :
- Shares 94.1% protein sequence similarity with this compound due to a tandem duplication on chromosome 5 .
Functional Redundancy & Specialization :
AtALMT1 (Arabidopsis thaliana ALMT1)
Functional Contrast :
- AtALMT1 is a root-specific malate exporter that detoxifies aluminum (Al³⁺) by secreting malate into rhizosphere .
- This compound lacks Al³⁺ activation in heterologous systems (Xenopus oocytes), indicating divergent regulatory mechanisms .
Other Maize ALMT Family Members
Maize has nine ALMT homologs , but only this compound is linked to ear development. For example:
- ZmALMT2 is expressed in stomatal guard cells and regulates stomatal aperture .
- ZmALMT4 mediates vacuolar malate storage in leaves, unlike this compound’s xylem-based transport .
Data Tables
Table 1: Comparative Features of this compound and Homologs
Table 2: Malate Content in this compound Mutants vs. Wild-Type
Key Research Findings
Evolutionary Divergence : this compound’s tandem duplication in maize enabled subfunctionalization, with Zm00001d017571 specializing in root malate transport, while this compound evolved ear-specific roles .
Functional Conservation : Both this compound and OsALMT7 mediate malate efflux but regulate distinct tissues (xylem vs. phloem), reflecting species-specific adaptations .
Biochemical Specificity : this compound’s voltage-dependent transport contrasts with AtALMT1’s Al³⁺-activated mechanism, underscoring functional diversification within the ALMT family .
Biological Activity
Introduction
The compound EAD1, known as ear apical degeneration1, is a gene identified in maize (Zea mays) that plays a crucial role in ear development. This article provides a comprehensive overview of the biological activity of this compound, including its molecular mechanisms, physiological effects, and implications in plant biology. The findings are supported by various studies and data tables to illustrate the significance of this compound in maize development.
Molecular Characterization of this compound
This compound encodes an aluminum-activated malate transporter (ALMT) localized to the plasma membrane. This transporter is primarily expressed in the xylem of immature maize ears and is essential for the delivery of malate to developing inflorescences. The loss of this compound function leads to significant reductions in malate content at the apical parts of immature ears, resulting in shorter ear phenotypes.
Key Findings
- Gene Function : this compound facilitates malate efflux from the xylem to the apical regions of maize ears.
- Phenotypic Effects : Mutations in this compound result in shorter ears and reduced kernel number per row (KNR).
- Rescue Experiments : Exogenous application of malate can rescue the phenotypic defects observed in this compound mutants, confirming the role of malate in ear development.
Physiological Implications
The physiological role of this compound extends beyond mere structural support; it actively regulates nutrient transport and developmental processes. The following table summarizes key physiological impacts associated with this compound activity:
Parameter | This compound Function | Effect of Mutation |
---|---|---|
Malate Transport | Facilitates transport to apical ear | Decreased malate levels |
Ear Length (EL) | Promotes elongation | Shortened ears |
Kernel Number (KNR) | Enhances kernel formation | Reduced kernel number |
Case Study 1: Mutant Analysis
A detailed analysis of maize mutants lacking functional this compound revealed a direct correlation between this compound activity and ear development. The study demonstrated that this compound mutants exhibited significantly lower ear lengths and kernel numbers compared to wild-type plants.
Case Study 2: Exogenous Malate Application
In experiments where malate was injected into this compound mutants, researchers observed a restoration of normal ear length and kernel formation. This finding underscores the critical role of malate as a signaling molecule and nutrient in maize development.
Research Findings
Recent studies have elucidated several mechanisms by which this compound influences maize physiology:
- Malate as a Signaling Molecule : Research indicates that malate not only serves as a nutrient but also acts as a signaling molecule that regulates gene expression related to growth and development.
- Environmental Stress Response : this compound expression is upregulated under aluminum stress conditions, suggesting its role in mitigating stress effects by enhancing malate transport.
Graphical Representation
The following figure illustrates the relationship between this compound activity, malate transport, and ear development:
This compound Activity and Ear Development (Note: Replace with actual figure link or description)
Q & A
Basic Research Questions
Q. What experimental models are appropriate for studying EAD1 (chemical compound) as an autophagy inhibitor?
- Methodology: Use human cancer cell lines (e.g., H460 lung cancer or BxPC3 pancreatic cancer cells) for in vitro assays. Key parameters include:
- Cell proliferation assays (e.g., MTT or CellTiter-Glo) to measure IC50 values (e.g., 5.8 μM in BxPC3 cells) .
- LC3-II puncta formation via immunofluorescence to confirm autophagy inhibition .
- Apoptosis markers (e.g., caspase-3 activation) to distinguish autophagy inhibition from direct apoptotic effects .
Q. How can researchers determine the effective concentration range for this compound (chemical compound) in cytotoxicity assays?
- Methodology:
Q. What molecular techniques are used to validate this compound (maize gene) function in ear development?
- Methodology:
- Mutant analysis: Compare This compound mutants (shortened ears, degenerated pistils) to wild-type phenotypes .
- Malate supplementation: Rescue mutant defects via exogenous malate injection to confirm nutrient transport role .
- Subcellular localization: Transient expression of this compound-GFP in protoplasts to confirm plasma membrane localization .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s autophagy inhibition and apoptosis induction in cancer cells?
- Methodology:
- Use time-course experiments to differentiate early autophagy inhibition (LC3-II accumulation at 24 hours) from late apoptosis (caspase activation at 48–72 hours) .
- Genetic knockdown: Silence autophagy-related genes (e.g., ATG5) to isolate apoptosis pathways .
- Multi-omics profiling: Combine transcriptomics and metabolomics to identify downstream targets (e.g., ROS signaling) .
Q. What are the methodological challenges in studying this compound (chemical compound) solubility, and how can they be addressed?
- Challenges: Low solubility (<1 mg/mL in aqueous buffers) limits bioavailability .
- Solutions:
Q. How can allele-specific effects of this compound (maize gene) on ear length be analyzed across genetic backgrounds?
- Methodology:
Properties
IUPAC Name |
N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Cl2N7/c1-32(13-11-29-23-8-9-28-24-14-20(26)6-7-22(23)24)12-10-27-15-21-17-33(31-30-21)16-18-2-4-19(25)5-3-18/h2-9,14,17,27H,10-13,15-16H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQMXKCBSUXVTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNCC1=CN(N=N1)CC2=CC=C(C=C2)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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